

3-Carbamoyl-2-methylpropanoic acid physical properties

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Compound of Interest

Compound Name: 3-Carbamoyl-2-methylpropanoic acid

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An In-depth Technical Guide to the Physical Properties of **3-Carbamoyl-2-methylpropanoic Acid**

This guide provides a comprehensive overview of the known physical properties of **3-Carbamoyl-2-methylpropanoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the compound's physicochemical characteristics. The document includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a workflow diagram for a key experimental procedure.

Compound Identity and Properties

3-Carbamoyl-2-methylpropanoic acid, systematically named (2S)-4-amino-2-methyl-4-oxobutanoic acid, is a carboxylic acid derivative.^[1] Understanding its physical properties is crucial for predicting its behavior in various chemical and biological systems, including its suitability for pharmaceutical formulation.

Data Summary

The following table summarizes the key physical and chemical properties of **3-Carbamoyl-2-methylpropanoic acid**. It is important to note that many of the available data points are computationally predicted rather than experimentally determined, reflecting the compound's status as a specialized research chemical.

Property	Value	Source Type
IUPAC Name	(2S)-4-amino-2-methyl-4-oxobutanoic acid	Nomenclature
Synonyms	(S)-4-amino-2-methyl-4-oxobutanoic acid	Nomenclature
Molecular Formula	C ₅ H ₉ NO ₃	Calculated
Molecular Weight	131.130 g/mol	Calculated
Boiling Point	382.4 ± 25.0 °C at 760 mmHg	Predicted
Density	1.2 ± 0.1 g/cm ³	Predicted
Flash Point	185.1 ± 23.2 °C	Predicted
logP (XLogP3)	-0.9	Computed

Note: Predicted and computed values are derived from in silico modeling and may differ from experimental results.

Experimental Protocols

This section details the standard experimental methodologies for determining the key physical properties outlined above. These protocols are generalized and represent standard laboratory practice for organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.^{[2][3]} The capillary method is the most common and fundamental technique for its determination.^{[2][4]}

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)^{[2][4]}

- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **3-Carbamoyl-2-methylpropanoic acid** sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.[4]
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
- Heating:
 - If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.[2][3]
 - For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure the temperature of the block and the sample are in thermal equilibrium.[4]
- Observation and Recording:
 - Record the temperature (T_1) at which the first droplet of liquid appears.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.

- The melting point is reported as the range $T_1 - T_2$. A narrow range (0.5-2°C) is indicative of a pure compound.[2]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.[6][7]

Objective: To quantify the maximum amount of **3-Carbamoyl-2-methylpropanoic acid** that can dissolve in a given solvent at a specified temperature to form a saturated solution.

Apparatus:

- Orbital shaker with temperature control[6]
- Vials or flasks with screw caps
- Analytical balance
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Validated analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
- pH meter and buffers (for pH-dependent solubility)

Procedure:

- Preparation: Add an excess amount of solid **3-Carbamoyl-2-methylpropanoic acid** to a series of vials containing the chosen solvent (e.g., water, phosphate buffer at pH 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.[7]
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[6][7]

- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the solid and liquid phases. This is a critical step and is typically achieved by either:
 - Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.
 - Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., 0.22 μm PVDF) to remove any remaining solid particles.[\[7\]](#)
- Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of solvent to bring the concentration within the linear range of the analytical instrument.
- Quantification: Measure the concentration of the diluted sample using a pre-validated analytical method.
- Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a compound with a carboxylic acid group, this value is fundamental to understanding its ionization state at different pH levels. Potentiometric titration is a highly accurate and common method for pKa determination.[\[8\]](#)[\[9\]](#)

Objective: To determine the pKa value by monitoring pH changes during the titration of the acidic compound with a standard basic solution.

Apparatus:

- Automated or manual titrator
- Calibrated pH electrode and meter
- Burette

- Stir plate and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
- Beaker

Procedure:

- Sample Preparation: Accurately weigh a sample of **3-Carbamoyl-2-methylpropanoic acid** and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is low, but this will yield an apparent pKa specific to that solvent system.^[9]
- Titration Setup: Place the beaker with the sample solution on a stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
- Titration: Begin stirring and record the initial pH of the solution. Add the titrant (NaOH solution) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
- Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
- pKa Determination:
 - Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This corresponds to the complete neutralization of the carboxylic acid.
 - Determine the volume of titrant required to reach the half-equivalence point (half the volume of titrant used to reach the equivalence point).
 - The pKa is equal to the pH of the solution at this half-equivalence point. This is derived from the Henderson-Hasselbalch equation, where at 50% neutralization, [Acid] = [Conjugate Base] and pH = pKa.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P), or its logarithmic form (logP), is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its measurement.[10][11]

Objective: To determine the ratio of the equilibrium concentrations of **3-Carbamoyl-2-methylpropanoic acid** in a two-phase system of n-octanol and water.

Apparatus:

- Separatory funnels or screw-capped tubes
- Mechanical shaker
- Centrifuge
- Validated analytical instrument (e.g., HPLC-UV)
- n-Octanol (reagent grade)
- Water or buffer (e.g., phosphate buffer at pH 7.4 for logD)

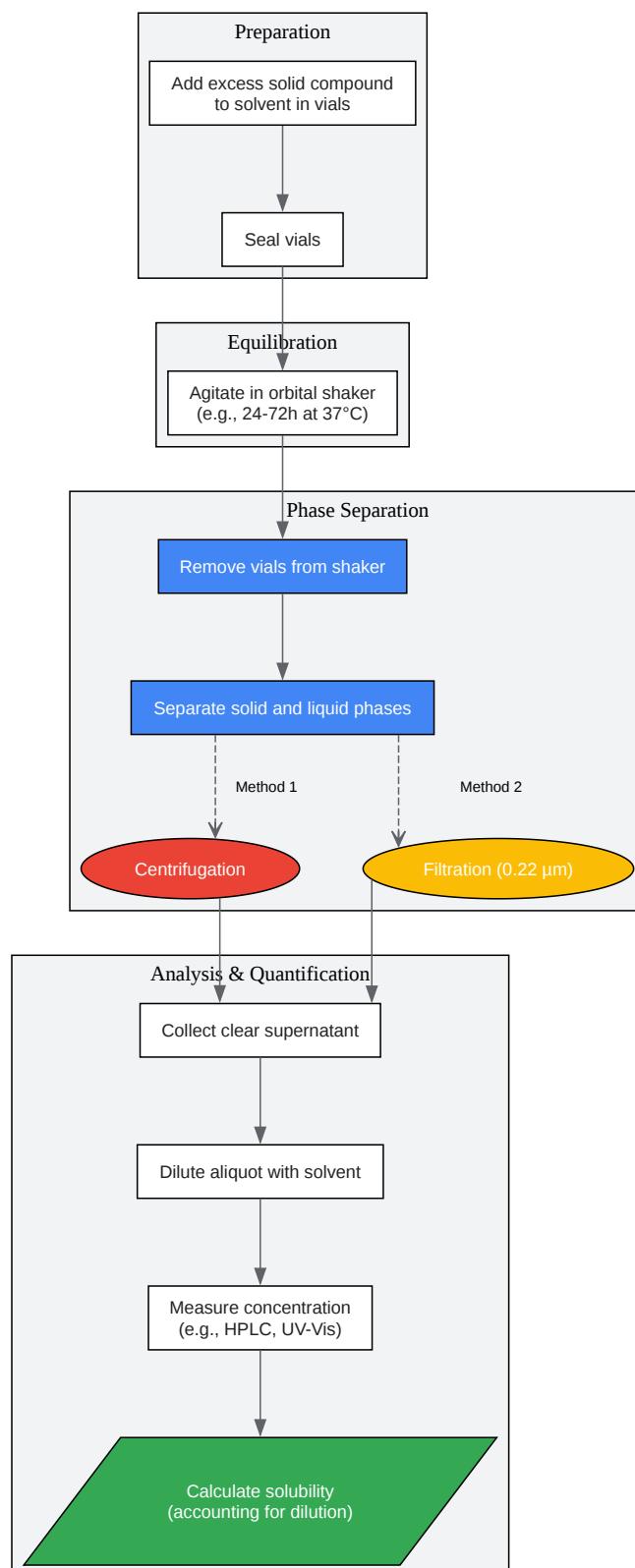
Procedure:

- Phase Pre-saturation: Before the experiment, shake n-octanol with water (or buffer) and, separately, water with n-octanol for at least 24 hours to ensure mutual saturation of the two phases. Separate the layers. This step is crucial for accurate results.
- Sample Preparation: Prepare a stock solution of **3-Carbamoyl-2-methylpropanoic acid** in one of the pre-saturated phases (typically the one in which it is more soluble).
- Partitioning: Add known volumes of the pre-saturated n-octanol and pre-saturated water (or buffer) to a separatory funnel or tube. Add a small, known amount of the compound's stock solution. The final concentration should be low enough to avoid self-association.
- Equilibration: Shake the vessel for a set period (e.g., 1-3 hours) to allow for complete partitioning of the solute between the two phases. The system must reach equilibrium.[11]

- Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical method.
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentrations: $P = [\text{organic}] / [\text{aqueous}]$.
 - The $\log P$ is then calculated as: $\log P = \log_{10}(P)$.
 - If a buffer is used instead of pure water, the result is the distribution coefficient ($\log D$) at that specific pH.[12]

Mandatory Visualization

The following diagram illustrates the standard workflow for determining the solubility of a compound using the Shake-Flask method.

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Caption: Workflow for Shake-Flask Solubility Determination.

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